丹参酚 B

描述

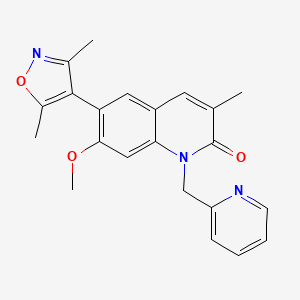

Tanshinol B is a natural product found in Salvia miltiorrhiza and Salvia trijuga with data available.

科学研究应用

抗肝纤维化活性

丹参酚已被证明对四氯化碳诱导的大鼠肝纤维化具有保护作用。这是通过抗氧化和抗炎途径实现的。丹参酚有效降低血清肝损伤标志物水平,并降低透明质酸和 IV 型胶原等纤维化指标。它调节 Nrf2/HO-1 信号通路,增强超氧化物歧化酶和谷胱甘肽过氧化物酶水平,并降低丙二醛,从而保护免受氧化应激。此外,它调节 NF-κB 信号通路以抑制炎症 (王等人,2018)。

对肝星状细胞和 PI3K/AKT/mTOR/p70S6K1 信号传导的影响

已经研究了丹参酚对肝纤维化进展中至关重要的肝星状细胞的影响。它减轻肝纤维化,减少肝损伤标志物,并调节细胞外基质降解。丹参酚促进活化的肝星状细胞凋亡,并抑制磷酸化 AKT、mTOR 和 p70S6K1 蛋白的表达,表明其作为肝纤维化新治疗策略的潜力 (彭等人,2017)。

预防骨质疏松症

丹参酚在预防和保护骨质疏松症方面显示出潜力。它促进骨髓间充质干细胞的成骨作用,并减轻卵巢切除小鼠的骨质疏松症。丹参酚激活间充质干细胞中的 Wnt 信号通路,并抑制骨髓单核细胞中的 Akt。这种双重作用表明其在骨质疏松症治疗中的效用 (吴等人,2021)。

心脏肥大和氧化应激

丹参酚冰片酯是一种衍生物,在治疗氧化应激诱导的心脏肥大方面显示出前景。它抑制氧化应激和内质网应激,阻断自噬流,减少凋亡,并调节 mTOR/β-TrCP/NRF2 信号通路。这些发现表明其作为应激诱导的心脏肥大治疗剂的潜力 (韩等人,2022)。

抗动脉粥样硬化作用

丹参酚冰片酯表现出抗缺血和抗动脉粥样硬化的活性。粪便代谢组学研究表明,它影响脂肪酸氧化、亚油酸代谢、胆汁酸生物合成和甘油磷脂代谢,表明其对动脉粥样硬化的疗效 (贾等人,2016)。

对肺纤维化的影响

研究表明,丹参酚可以减轻和抑制博莱霉素诱导的大鼠肺纤维化。它改善了肺组织中的抗氧化酶活性,并减少了有害副产物,表明在治疗肺纤维化中发挥作用 (赵,2011)。

肝癌中的抗癌特性

丹参酚抑制肝癌细胞的生长和侵袭性。它调节 PI3K-AKT 信号通路,导致癌细胞增殖和转移减少,凋亡增加。这表明其作为肝癌抗癌剂的潜力 (朱等人,2018)。

作用机制

Target of Action

Tanshinol B, also known as Przewaquinone C, is a compound isolated from the roots of Salvia miltiorrhiza, a traditional Chinese medicine . It has been found to have varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic .

Mode of Action

The mode of action of Tanshinol B involves its interaction with these targets, leading to changes in cellular processes. For instance, it has been found to have a broad spectrum of cytotoxic effects on cell lines derived from human carcinomas of the colon, ovary, lung, mouth, and breast . It has also been found to have a neuroprotective effect, potentially by regulating neurotransmitters and neurological function .

Biochemical Pathways

Tanshinol B affects several biochemical pathways. It has been found to regulate pathways such as immune regulation, cancer, and lipid metabolism, such as lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are critical for various biological processes, and their modulation can lead to downstream effects that contribute to the compound’s pharmacological activities.

Pharmacokinetics

The pharmacokinetics of Tanshinol B involve its absorption, distribution, metabolism, and excretion (ADME) properties. A study has shown that Tanshinol B can be determined in rat plasma using a UFLC–MS/MS method, and this method has been applied to a population pharmacokinetic (PPK) study of Compound Danshen Dripping Pills, which contain Tanshinol B . The study found that Tanshinol B was best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of the compound and its therapeutic effects.

Result of Action

The action of Tanshinol B results in molecular and cellular effects that contribute to its pharmacological activities. For example, it has been found to play a significant preventive role in bone loss, impaired microstructure, dysfunction of bone metabolism, and poor bone quality . It also has a significant protective effect in bone microcirculation .

未来方向

生化分析

Biochemical Properties

Tanshinol B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Tanshinol B has been shown to interact with human organic anion transporters (OATs), including OAT1, OAT2, OAT3, and OAT4 . These interactions facilitate the uptake and transport of Tanshinol B within cells, impacting its bioavailability and efficacy. Additionally, Tanshinol B has been reported to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Cellular Effects

Tanshinol B exerts significant effects on various types of cells and cellular processes. In cancer cells, Tanshinol B has been shown to enhance the cytotoxic activity of natural killer (NK) cells by promoting the expression of NKG2D and its molecular chaperone DAP10 . This interaction leads to the formation of the NKG2D-DAP10 complex, which is crucial for NK cell-mediated immune responses against tumor cells. Furthermore, Tanshinol B influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of Tanshinol B involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Tanshinol B is primarily taken up by cells through human organic anion transporters (OATs), which mediate its renal tubular secretion . Once inside the cells, Tanshinol B exerts its effects by inhibiting enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage . Additionally, Tanshinol B modulates the expression of genes associated with inflammation and cancer progression, further contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tanshinol B have been observed to change over time. Studies have shown that Tanshinol B exhibits stability under specific storage conditions, with minimal degradation over extended periods . In vitro and in vivo studies have demonstrated that Tanshinol B maintains its bioactivity over time, with long-term effects on cellular function, including sustained antioxidant and anticancer activities .

Dosage Effects in Animal Models

The effects of Tanshinol B vary with different dosages in animal models. Research has indicated that Tanshinol B exhibits dose-dependent effects on bone mineral density (BMD) in osteoporosis animal models . At lower doses, Tanshinol B significantly improves BMD and bone quality, while higher doses may lead to adverse effects such as nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Tanshinol B is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and bioavailability. The compound is extensively metabolized in the liver, with human liver microsomes (HLMs) and rat liver microsomes (RLMs) generating similar metabolites . These metabolic pathways involve hydroxylation reactions mediated by liver microsomal enzymes, resulting in the production of multiple metabolites . The metabolic flux and levels of these metabolites can impact the overall efficacy and safety of Tanshinol B.

Transport and Distribution

The transport and distribution of Tanshinol B within cells and tissues are mediated by specific transporters and binding proteins. Human organic anion transporters (OATs) play a key role in the cellular uptake and renal tubular secretion of Tanshinol B . These transporters facilitate the movement of Tanshinol B from the bloodstream into cells and subsequently into urine, influencing its systemic exposure and bioavailability . Additionally, Tanshinol B’s distribution within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

Tanshinol B exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize within cellular compartments such as the cytoplasm and mitochondria, where it exerts its antioxidant effects by reducing ROS levels . Additionally, Tanshinol B may undergo post-translational modifications that direct it to specific organelles, further influencing its subcellular distribution and therapeutic potential .

属性

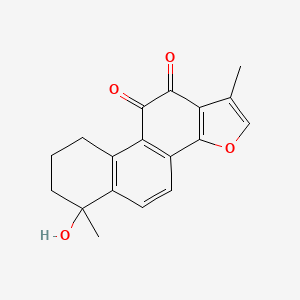

IUPAC Name |

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of Tanshinol B that has garnered research interest?

A1: Research suggests that Tanshinol B, a diterpenequinone found in Salvia miltiorrhiza, exhibits potential neuroprotective effects against ischemic stroke. [, ] It is believed to achieve this by potentially regulating neurotransmitters and neurological function. [] Further research is necessary to fully elucidate these mechanisms.

Q2: How does the structure of Tanshinol B compare to other similar compounds found in Salvia miltiorrhiza?

A2: Tanshinol B, along with Tanshinol A, are classified as abietane-type pigments and are structurally related to other tanshinone pigments found in Salvia miltiorrhiza. [] Their structures differ slightly, leading to variations in their biological activities.

Q3: What computational methods have been employed to study Tanshinol B?

A4: Researchers have used molecular docking studies to investigate the interactions between Tanshinol B and potential protein targets. [, ] In one study, Tanshinol B showed a favorable binding affinity with Neisseria adhesion A Regulatory protein (NadR), suggesting its potential as an anti-adhesive agent. [] Further research using molecular dynamics simulations could provide more insights into these interactions.

Q4: Is there any research on the potential toxicity of Tanshinol B?

A5: While computational analyses using pkCSM suggest that Tanshinol B possesses favorable ADMETox properties (absorption, distribution, metabolism, excretion, and toxicity), [] further experimental studies are crucial to fully assess its safety profile and potential toxicity in relevant biological systems.

Q5: What analytical techniques have been used to isolate and characterize Tanshinol B?

A6: Isolation of Tanshinol B from Salvia miltiorrhiza typically involves extraction followed by solvent separation and column chromatography techniques. [] Structural characterization likely involves techniques such as NMR spectroscopy and mass spectrometry, though specific details weren't provided in the provided abstracts.

Q6: Are there any known synonyms for Tanshinol B?

A7: Yes, Tanshinol B is also known as Przewaquinone C. [, ] It's important to note this synonym when researching the compound to ensure a comprehensive literature search.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

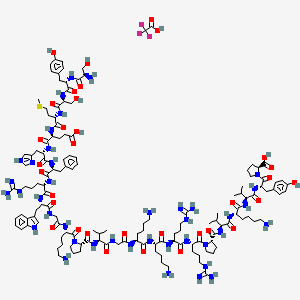

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)

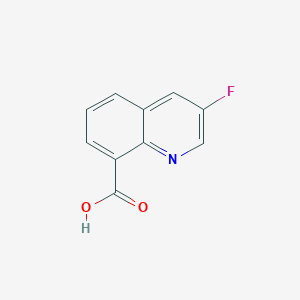

![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)